molecular formula C21H18ClN3O4S B2675294 N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866894-73-7

N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No. B2675294
CAS RN: 866894-73-7
M. Wt: 443.9
InChI Key: ACQMJUPYZDCQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound shares structural similarities with a range of synthesized compounds that have been explored for their potential biological activities and chemical properties. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were synthesized and found to be active against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (Rehman et al., 2013). Similarly, the vibrational spectroscopic signatures and effect of rehybridization on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were investigated, providing insight into the compound's structural dynamics and potential interactions with biological targets (Jenepha Mary et al., 2022).

Chemical Reactions and Mechanisms

Exploring new routes to heterocycles, research involving sulphenylation of unsaturated amides has led to the discovery of various cyclic products with potential pharmaceutical applications. These methods can generate compounds with similar structural motifs to the compound , indicating their versatility in synthesizing complex structures (Samii et al., 1987).

Biological Activities

Derivatives related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial properties. For instance, sulfanilamide derivatives have been examined for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents. Such research underscores the potential of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Lahtinen et al., 2014).

Advanced Materials and Chemical Synthesis

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the compound's relevance in creating materials with unique properties, such as chemiluminescence. This research opens avenues for developing new diagnostic tools and sensors based on chemiluminescent materials (Watanabe et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-28-10-9-25-20(27)19-18(15-7-2-3-8-16(15)29-19)24-21(25)30-12-17(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQMJUPYZDCQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

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